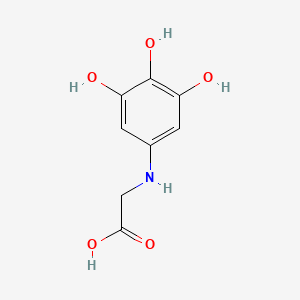

(RS)-3,4,5-trihydroxyphenylglycine

Description

Propriétés

Formule moléculaire |

C8H9NO5 |

|---|---|

Poids moléculaire |

199.16 g/mol |

Nom IUPAC |

2-(3,4,5-trihydroxyanilino)acetic acid |

InChI |

InChI=1S/C8H9NO5/c10-5-1-4(9-3-7(12)13)2-6(11)8(5)14/h1-2,9-11,14H,3H2,(H,12,13) |

Clé InChI |

ZXXHFFMAINKZSZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)NCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Group III Metabotropic Glutamate Receptor Agonists

Molecular Pharmacology, Selective Ligands, and Experimental Protocols

Executive Summary

Group III metabotropic glutamate receptors (mGlu4, mGlu6, mGlu7, and mGlu8) represent a distinct class of G-protein-coupled receptors (GPCRs) localized primarily to the presynaptic active zone. Unlike their Group I counterparts (mGlu1/5) which drive excitability, Group III receptors function as "brakes" on neurotransmission, activating

For years, this group was termed "undruggable" due to the high conservation of the orthosteric glutamate binding site, making subtype selectivity difficult. However, the emergence of allosteric agonists (e.g., AMN082) and positive allosteric modulators (PAMs) has revolutionized the field. This guide provides a definitive list of pharmacological tools, validated screening protocols, and the mechanistic logic required for high-fidelity drug discovery.

Part 1: Molecular Signaling & Mechanism

Group III mGluRs are Class C GPCRs. Their activation triggers a specific cascade distinct from Group I (

The Signaling Cascade

Upon agonist binding (either orthosteric or allosteric), the receptor undergoes a conformational change (Venus Flytrap Domain closure) that activates the heterotrimeric

-

-subunit (

- -subunits: Directly bind to and inhibit Voltage-Gated Calcium Channels (VGCCs, specifically N- and P/Q-type) and activate G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs).

-

Net Effect: Reduced presynaptic calcium influx prevents vesicle fusion, thereby inhibiting neurotransmitter release (glutamate or GABA).

Visualization: Group III Signaling Pathway

Figure 1: The dual mechanism of Group III mGluR presynaptic inhibition via cAMP reduction and ion channel modulation.

Part 2: The Agonist Landscape (The List)

The following table consolidates the most reliable pharmacological tools. Note the distinction between Orthosteric (binds glutamate site, often less selective) and Allosteric (binds transmembrane domain, highly selective).

Table 1: Validated Group III mGluR Agonists & Modulators

| Compound | Primary Target | Type | Potency ( | Selectivity Profile & Notes |

| L-AP4 | mGlu4, 6, 8 | Orthosteric Agonist | mGlu4: ~0.1 | The Standard. Broad spectrum Group III agonist. Poor brain penetrance. Differentiates Group III from II/I. Inactive at mGlu7 at physiological concentrations. |

| (S)-3,4-DCPG | mGlu8 | Orthosteric Agonist | ~30 nM | Highly Selective. >100-fold selectivity for mGlu8 over mGlu4/6/7.[1] Systemically active. Essential tool for mGlu8 isolation. |

| AMN082 | mGlu7 | Allosteric Agonist | ~60-200 nM | Breakthrough Tool. First selective mGlu7 agonist.[2] Binds TM domain.[3][4] Orally active and brain penetrant. Induces rapid receptor internalization.[[“]] |

| LSP4-2022 | mGlu4 | Orthosteric Agonist | ~0.1 | Selective. Superior selectivity for mGlu4 over mGlu8 compared to L-AP4. Brain penetrant.[3][4][6] |

| PHCCC | mGlu4 | PAM | ~4 | Modulator. Positive Allosteric Modulator. No intrinsic activity; potentiates glutamate. Also an mGlu1 antagonist (check specificity in assay). |

| VU0155041 | mGlu4 | PAM | ~700 nM | High Quality PAM. Structurally distinct from PHCCC. Improved solubility and CNS penetration. |

| Foliglurax | mGlu4 | PAM | ~20 nM | Clinical Candidate. Highly potent PAM developed for Parkinson's Disease (levodopa-induced dyskinesia). |

Critical Insight: mGlu7 has a very low affinity for L-glutamate (~3 mM). Therefore, screening for mGlu7 orthosteric agonists requires high concentrations of libraries, often leading to false positives. AMN082 bypasses this by binding the allosteric site, making it the preferred tool for mGlu7 research.

Part 3: Experimental Frameworks

Developing a robust assay for

The Screening Workflow

The following logic ensures that a "hit" is a true agonist and not an artifact of the assay system (e.g., a compound that quenches fluorescence or inhibits AC directly).

Figure 2: Step-wise validation workflow for Gi-coupled agonists.

Part 4: Detailed Protocols

Protocol A: Functional cAMP Inhibition Assay (TR-FRET)

Objective: Measure the ability of a compound to inhibit Forskolin-stimulated cAMP production. Platform: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra.

The Challenge: Since mGluRs inhibit AC, you must first artificially stimulate AC with Forskolin. If you skip this, you cannot measure the "brakes" because the car isn't moving.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use CHO or HEK293 cells stably expressing the specific mGluR subtype (e.g., mGlu4).

-

Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

-

Note:IBMX (3-isobutyl-1-methylxanthine) is non-negotiable. It inhibits phosphodiesterases (PDEs) that degrade cAMP.[7] Without IBMX, your signal degrades too fast to measure.

-

-

Optimization (The "Delta F" Check):

-

Run a Forskolin dose-response (1 nM to 100

) on the cells without agonist. -

Determine the

of Forskolin.[8] Use this concentration for the screen. -

Reasoning: If you use too much Forskolin (saturation), a weak agonist cannot overcome the stimulation. If you use too little, the signal-to-noise ratio is too low.

-

-

Agonist Incubation:

-

Plate 5

of cells (approx. 2,000 cells/well in 384-well low-volume plate). -

Add 5

of Compound (2x concentration) + Forskolin (2x concentration at -

Incubate for 30–45 minutes at Room Temperature (RT).

-

-

Lysis & Detection:

-

Data Analysis:

-

Calculate Ratio:

. -

Plot sigmoidal dose-response.

-

Protocol B: [35S]GTP S Binding Assay

Objective: Direct measurement of G-protein activation (GDP-GTP exchange). This is an orthogonal assay to confirm the hit acts at the receptor level, not downstream.

-

Membrane Preparation:

-

Homogenize mGluR-expressing cells in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 x g.

-

Resuspend pellets in Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM

, 10 -

Note:GDP concentration is critical. You must add excess GDP to force the G-protein into the inactive state initially.

-

-

Incubation:

-

Mix 10

membrane protein with the test compound. -

Add [35S]GTP

S (approx. 0.1 nM final). -

Incubate for 60 mins at 30°C.

-

-

Termination:

-

Filter through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Add liquid scintillant and count in a MicroBeta counter.

-

Result: Agonists will increase CPM (Counts Per Minute) compared to basal.

-

Part 5: Therapeutic Implications[5]

-

Parkinson’s Disease (mGlu4): mGlu4 is highly expressed in the globus pallidus. Agonists reduce excessive GABAergic inhibition of the thalamus, potentially alleviating motor symptoms without the dyskinesia associated with L-DOPA.

-

Anxiety & Depression (mGlu7/8): mGlu7 is a stress-regulator. AMN082 has shown antidepressant-like effects in rodent forced-swim tests, though rapid internalization presents a dosing challenge.

-

Vision (mGlu6): While L-AP4 is the standard for mapping the ON-bipolar cell pathway, therapeutic targeting is limited by the blood-retina barrier.

References

-

Niswender, C. M., & Conn, P. J. (2010).[9] Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.

-

[Link]

-

-

Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo.[2][3][4][[“]] Proceedings of the National Academy of Sciences (PNAS).

-

[Link]

-

-

Goudet, C., et al. (2012). LSP4-2022, a novel selective metabotropic glutamate receptor 4 agonist.[6] FASEB Journal.

-

[Link]

-

-

IUPHAR/BPS Guide to Pharmacology.

-

[Link]

-

- Cisbio/Revvity. HTRF cAMP Gi Assay Guidelines.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pnas.org [pnas.org]

- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. consensus.app [consensus.app]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bioline.ru [bioline.ru]

- 9. uni-regensburg.de [uni-regensburg.de]

In-Depth Technical Guide to the Biological Activity of Phenylglycine Derivatives in Neuroscience

Abstract

The phenylglycine scaffold represents a cornerstone in the discovery of novel therapeutics for neurological and psychiatric disorders. Its inherent structural rigidity and capacity for diverse chemical modification have enabled the development of potent and selective modulators of critical neurotransmitter systems. This technical guide provides an in-depth exploration of the biological activities of phenylglycine derivatives, with a primary focus on their interactions with the glutamatergic system. We will dissect their mechanisms of action, delve into structure-activity relationships, present detailed experimental protocols for their characterization, and survey their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of neuroactive compounds.

Introduction: The Glutamatergic System and the Phenylglycine Scaffold

1.1 A Primer on Excitatory Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of physiological processes including synaptic plasticity, learning, and memory.[1][2][3] The actions of glutamate are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2] While iGluRs are ligand-gated ion channels responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1][2] Dysregulation of the glutamatergic system is a key pathological feature in numerous neurological and psychiatric disorders, including epilepsy, chronic pain, schizophrenia, anxiety, and neurodegenerative diseases.[2][3] This has positioned glutamate receptors as highly attractive targets for therapeutic intervention.

1.2 Phenylglycine: A Privileged Scaffold in CNS Drug Discovery

The phenylglycine framework has emerged as a "privileged scaffold" in neuroscience drug discovery. Its constrained conformation allows for specific interactions with the glutamate binding sites on various receptors. The pioneering work of Watkins and Collingridge, among others, established phenylglycine derivatives as the first definitive antagonists of metabotropic glutamate receptors, paving the way for a deeper understanding of mGluR physiology and pathology.[4] The versatility of this scaffold allows for systematic modifications to the phenyl ring and the α-carbon, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Modulating Glutamate Receptors

Phenylglycine derivatives exert their influence on neuronal function primarily by acting as competitive agonists or antagonists at glutamate receptors. Their selectivity across the various mGluR subtypes is a key determinant of their specific biological effects.

2.1 Targeting Metabotropic Glutamate Receptors (mGluRs)

mGluRs are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[2] Phenylglycine derivatives have been instrumental in dissecting the roles of these distinct groups.[4][5][6]

-

Group I mGluRs (mGlu1 and mGlu5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2).[2] This signaling cascade results in the generation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Phenylglycine derivatives such as (S)-4-Carboxyphenylglycine ((S)-4CPG) and (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) were among the first identified competitive antagonists for this group.[1][7] Antagonism of Group I mGluRs is generally considered to be neuroprotective.[1]

-

Group II mGluRs (mGlu2 and mGlu3): These receptors are primarily found on presynaptic terminals and couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.[2][3] Their activation leads to a decrease in neurotransmitter release.

-

Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8): Similar to Group II, these receptors are also presynaptically located and negatively coupled to adenylyl cyclase.[8] They exhibit a distinct pharmacological profile, with a preference for the agonist L-2-amino-4-phosphonobutanoate (L-AP4) .[8] Certain phenylglycine derivatives have been developed to selectively antagonize this group.[9][10] For instance, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) is a selective agonist for the mGluR8 subtype and has shown anticonvulsant and neuroprotective effects.[11]

2.2 Signaling Pathways of mGluR Subtypes

The differential coupling of mGluR groups to distinct G-proteins initiates divergent downstream signaling cascades, allowing for nuanced modulation of neuronal function.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective phenylglycine derivatives hinges on a deep understanding of their structure-activity relationships (SAR). Systematic chemical modifications have elucidated key structural features that govern their interaction with mGluR subtypes.

3.1 Key Structural Modifications and Their Impact

-

α-Carbon Substitution: The introduction of a methyl group at the α-carbon often converts an agonist into an antagonist.[2] For example, while 4-carboxyphenylglycine (4CPG) has agonist activity, α-methyl-4-carboxyphenylglycine (MCPG) is a notable Group I/II mGluR antagonist.[2]

-

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for selectivity.

3.2 SAR Summary for mGluR Antagonists

| Compound | Key Structural Features | Primary Target(s) | Activity |

| (S)-4CPG | Carboxyl group at C4 of the phenyl ring. | Group I mGluRs (mGlu1 > mGlu5) | Competitive Antagonist[7] |

| MCPG | α-methyl group; Carboxyl group at C4. | Group I & II mGluRs | Competitive Antagonist[1] |

| MPPG | α-methyl group; Phosphono group at C4. | Group III mGluRs | Selective Antagonist[9][10] |

| MTPG | α-methyl group; Tetrazolyl group at C4. | Group III mGluRs | Selective Antagonist[9][10] |

3.3 Logical Flow for Lead Optimization

The optimization of phenylglycine derivatives follows a logical progression from initial hit identification to lead candidate selection, focusing on enhancing potency, selectivity, and drug-like properties.

Core Experimental Workflows

A multi-tiered approach is essential for the comprehensive evaluation of phenylglycine derivatives, progressing from in vitro characterization to in vivo validation.

4.1 In Vitro Characterization

Initial screening and characterization are performed using in vitro assays to determine the affinity, potency, and functional activity of the compounds at their target receptors.

This assay is a cornerstone for assessing the functional activity of compounds targeting Gq-coupled receptors like mGlu1 and mGlu5.[5][6]

Causality: The principle of this assay is to quantify the accumulation of [3H]-inositol monophosphate ([3H]-IP1), a downstream product of PLC activation, in cells expressing the target receptor. An agonist will stimulate PLC, leading to increased [3H]-IP1 accumulation, while an antagonist will block the effect of a known agonist.

Step-by-Step Methodology:

-

Cell Culture: Culture CHO or HEK293 cells stably expressing the human mGluR1 or mGluR5 subtype.

-

Radiolabeling: Pre-label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into the cell membrane as phosphatidylinositol.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride is a critical component as it inhibits inositol monophosphatase, leading to the accumulation of [3H]-IP1, thereby amplifying the signal.

-

Compound Treatment (Antagonist Mode): Add varying concentrations of the test phenylglycine derivative (potential antagonist) and incubate for 20-30 minutes.

-

Agonist Stimulation: Add a known Group I mGluR agonist (e.g., (1S,3R)-ACPD) at a concentration that elicits a submaximal response (EC80) and incubate for an additional 45-60 minutes.[5]

-

Lysis and Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid) to lyse the cells and precipitate proteins.

-

Purification: Neutralize the supernatant and purify the inositol phosphates using anion-exchange chromatography columns.

-

Quantification: Elute the [3H]-IP1 fraction and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the data as a percentage of the agonist response versus the antagonist concentration. Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.

4.2 In Vivo Validation

Promising candidates from in vitro assays are advanced to in vivo models to assess their efficacy in relevant disease states and to evaluate their pharmacokinetic and safety profiles.

Phenylglycinamide derivatives have recently shown promise as broad-spectrum anticonvulsants.[12][13][14] The preclinical evaluation of these compounds often involves a battery of seizure models.

Causality: This workflow is designed to first establish efficacy in acute, mechanistically distinct seizure models (MES, 6 Hz) to determine the compound's profile, and then to confirm activity in a more chronic, pharmacoresistant model (kindling). This tiered approach provides a robust assessment of the compound's potential clinical utility.

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of phenylglycine derivatives to modulate the glutamatergic system has positioned them as promising therapeutic candidates for a wide range of CNS disorders.

| Therapeutic Area | Rationale / Mechanism | Example Compounds |

| Epilepsy | Reduction of excessive excitatory neurotransmission. Group III mGluR8 agonism shows anticonvulsant effects.[11] Multi-target agents can inhibit Na+ and Ca2+ channels.[12][14] | (S)-3,4-DCPG, Phenylglycinamide derivatives[11][13] |

| Neuroprotection | Attenuation of glutamate-mediated excitotoxicity. Antagonism of Group I mGluRs is a key strategy.[1] | MCPG, (S)-4CPG |

| Chronic Pain | Modulation of nociceptive signaling in the spinal cord and higher brain centers. Group II mGluR agonists have shown antinociceptive properties.[3] | Group II mGluR Agonists |

| Schizophrenia | Correction of glutamatergic hypofunction, particularly through modulation of NMDA receptor activity. Glycine transporter-1 (GlyT-1) inhibitors, some of which are based on glycine scaffolds, are being investigated.[15] | GlyT-1 Inhibitors |

| Anxiety | Modulation of synaptic plasticity and neuronal excitability in circuits involving the amygdala and prefrontal cortex.[2] | Group II mGluR Agonists |

Conclusion and Future Directions

Phenylglycine derivatives have been indispensable tools for elucidating the complex roles of glutamate receptors in brain function and disease.[4][16][17] The early, broadly acting antagonists like MCPG have given way to more refined, subtype-selective modulators. The future of this field lies in the development of compounds with improved pharmacokinetic properties, including better blood-brain barrier penetration, and the exploration of allosteric modulators which offer greater subtype selectivity and a more nuanced control over receptor function. Furthermore, the concept of multi-target ligands, where a single phenylglycine-based molecule engages multiple targets (e.g., mGluRs and ion channels), represents an exciting frontier for treating complex polygenic disorders like epilepsy and neuropathic pain.[12][13] Continued innovation in chemical synthesis and a deeper understanding of the structural biology of glutamate receptors will undoubtedly fuel the discovery of the next generation of phenylglycine-based CNS therapeutics.

References

-

Hayashi, Y., Sekiyama, N., Nakanishi, S., Jane, D. E., Sunter, D. C., Birse, E. F., Udvarhelyi, P. M., & Watkins, J. C. (n.d.). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience. [Link]

-

Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. [Link]

-

Jane, D. E., Bedingfield, J. S., & Roberts, P. J. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology. [Link]

-

Birse, E. F., Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., Sunter, D. C., Udvarhelyi, P. M., Wharton, B., & Roberts, P. J. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience. [Link]

-

Bio-Techne. (n.d.). (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors. Bio-Techne. [Link]

-

Flor, P. J., Battaglia, G., Nicoletti, F., Gasparini, F., & Bruno, V. (n.d.). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Madame Curie Bioscience Database. [Link]

-

Jane, D. E., Jones, P. L., Pook, P. C., Salt, T. E., Sunter, D. C., & Watkins, J. C. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology. [Link]

-

Folbergrová, J., Turski, L., & Ikonomidou, C. (2008). Anticonvulsant and neuroprotective effect of (S)-3,4-dicarboxyphenylglycine against seizures induced in immature rats by homocysteic acid. European Journal of Pharmacology. [Link]

-

Jane, D. E., Bedingfield, J. S., & Roberts, P. J. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology. [Link]

-

Kamila, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

-

Kamila, K., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Publications. [Link]

-

Manahan-Vaughan, D. (1997). 4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat. Neuropharmacology. [Link]

-

Bedingfield, J. S., Jane, D. E., Kemp, M. C., Toms, N. J., & Roberts, P. J. (1996). Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. European Journal of Pharmacology. [Link]

-

Bedingfield, J. S., et al. (1996). Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. University of Plymouth Research Portal. [Link]

-

Kamila, K., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC. [Link]

-

Tocris Bioscience. (2020). An Introduction to Metabotropic Glutamate Receptors. News-Medical. [Link]

-

Navallas, F. M., & Inchauspe, C. G. (2022). Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. MDPI. [Link]

-

Harvey, A. L. (2018). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science Publisher. [Link]

Sources

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. scispace.com [scispace.com]

- 9. Sci-Hub. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors / European Journal of Pharmacology, 1996 [sci-hub.box]

- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 11. Anticonvulsant and neuroprotective effect of (S)-3,4-dicarboxyphenylglycine against seizures induced in immature rats by homocysteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

how to dissolve (RS)-3,4,5-trihydroxyphenylglycine for stock solution

Part 1: Executive Summary & Compound Profile[1][2]

Objective: To provide a standardized, error-proof protocol for the preparation of (RS)-3,4,5-trihydroxyphenylglycine (3,4,5-THPG) stock solutions.

Critical Distinction: Do not confuse this compound with (RS)-3,5-DHPG (3,5-dihydroxyphenylglycine), a Group I mGluR agonist.[1][2][3] (RS)-3,4,5-THPG contains an additional hydroxyl group at the 4-position, creating a pyrogallol moiety .[2] This structural feature significantly alters its chemical stability, making it exceptionally prone to rapid oxidation (browning) in alkaline or neutral aqueous environments compared to its dihydroxy counterparts.[1]

Pharmacological Context: (RS)-3,4,5-THPG is a potent excitotoxic amino acid, exhibiting agonist activity at AMPA and NMDA receptors, and has been utilized in studies characterizing metabotropic glutamate receptor (mGluR) subtypes.[1] Precise concentration control is vital due to its steep dose-response curves in excitotoxicity assays.[1][2]

Physicochemical Data:

-

Chemical Formula:

[1] -

Molecular Weight: 199.16 g/mol (Anhydrous basis)[1]

-

Solubility Profile: Amphoteric (zwitterionic).[1]

-

Oxidation Risk: High (Pyrogallol core).[1]

Part 2: Solubilization Strategy & Logic

The solubility of phenylglycines is dictated by their zwitterionic lattice energy.[1] While many protocols suggest dilute NaOH for amino acids, this is contraindicated for 3,4,5-THPG due to the pyrogallol group's instability at pH > 7.0.

Solvent Selection Matrix

| Solvent System | Solubility Limit (Est.) | Stability Risk | Application Note |

| 1.0 M HCl (Aq) | High (>50 mM) | Low | Recommended. Protonation of the amine breaks the zwitterion lattice; low pH prevents phenol oxidation.[1][2] |

| DMSO (Anhydrous) | High (>100 mM) | Low-Medium | Good Alternative. Suitable for patch-clamp if final DMSO < 0.1%.[1][2] Hygroscopic nature requires dry storage.[1] |

| Distilled Water | Low (~1-5 mM) | Medium | Not recommended for high-concentration stocks.[1][2] Slow dissolution.[1] |

| 1.0 M NaOH | High | Critical | AVOID. Rapid oxidation to quinones (solution turns black).[1] |

Part 3: Detailed Protocol

Materials Required

-

(RS)-3,4,5-Trihydroxyphenylglycine solid[2]

-

Primary Solvent: 1.0 M HCl (Molecular Biology Grade) or Anhydrous DMSO.

-

Vessels: Amber microcentrifuge tubes (Light protection is mandatory).

-

Gas: Nitrogen or Argon stream (Optional but recommended).[1]

Workflow: Preparation of 50 mM Stock Solution

1. Environmental Control:

-

Work in a low-light environment or wrap tubes in foil.[1][2]

-

If available, purge the solvent with

gas for 5 minutes prior to use to remove dissolved oxygen.[1]

2. Gravimetric Preparation:

-

Calculate the mass required.[1][4][5] For 1 mL of 50 mM solution:

[1] -

Weigh ~10 mg of solid into a tared amber tube. Record the exact mass.

3. Dissolution (The "Acid-Drop" Method):

-

Step A: Add 100 µL of 1.0 M HCl directly to the powder.

-

Step B: Vortex vigorously for 30-60 seconds. The low pH ensures rapid protonation and dissolution while stabilizing the oxidation-prone phenols.[1][2]

-

Step C: Once fully dissolved (clear solution), add Milli-Q water to reach the final calculated volume.

-

Note: If using DMSO, add the full volume of DMSO directly.

-

4. Quality Check:

-

Inspect against a white background.[1] The solution should be colorless .

-

Pink/Brown coloration indicates oxidation (quinone formation).[1] Discard immediately if observed.

5. Aliquoting & Storage:

-

Aliquot into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Flash freeze in liquid nitrogen (optional) or place directly in -20°C or -80°C.[1][2]

-

Shelf Life:

Part 4: Experimental Usage (Dilution)

When ready to use in an assay (e.g., slice electrophysiology or cell culture):

-

Thaw one aliquot on ice.

-

Immediate Dilution: Dilute at least 1:1000 into the physiological buffer (ACSF, PBS, or Media) to achieve the working concentration (e.g., 50 µM).

-

pH Check: The small volume of acid from the stock (1 M HCl diluted 1:1000) will likely be buffered by the bicarbonate or HEPES in your media.[1] However, for sensitive unbuffered saline, verify pH.[1]

-

Time Window: Use the diluted working solution within 4 hours .

Part 5: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for solvent selection and handling to prevent compound degradation.

Figure 1: Solubilization decision tree highlighting the critical avoidance of alkaline conditions to prevent oxidative degradation of the pyrogallol moiety.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4,5-Trihydroxyphenylglycine.[1] (Chemical structure and identifiers). Available at: [Link][1]

(Note: While specific datasheets for the 3,4,5-isomer are rare compared to the 3,5-isomer, the chemical handling is strictly derived from the known instability of the 3,4,5-trihydroxy (gallic/pyrogallol) motif found in similar pharmacophores.)

Sources

- 1. (S)-3,5-Dihydroxyphenylglycine hydrate 98 (HPLC), powder S-DHPG [sigmaaldrich.com]

- 2. 3-(4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-2-yl)oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | C33H40O19 | CID 5459192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glutamate, metabotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fannin.eu [fannin.eu]

- 5. mgel.msstate.edu [mgel.msstate.edu]

Application Notes and Protocols for 3,4,5-Trihydroxyphenylglyoxime (3,4,5-THPG) in Retinal Whole-Mount Preparations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of 3,4,5-THPG in Retinal Neuroprotection

Retinal ganglion cell (RGC) death is a final common pathway in a host of debilitating optic neuropathies, including glaucoma, ischemic optic neuropathy, and other degenerative retinal diseases. The irreversible loss of these critical neurons, which form the optic nerve and transmit visual information to the brain, leads to progressive and permanent vision loss. Consequently, the development of neuroprotective strategies to preserve RGCs is a paramount goal in ophthalmology and neuroscience.

3,4,5-Trihydroxyphenylglyoxime (3,4,5-THPG) is a phenolic oxime compound with a structure suggestive of potent antioxidant and cytoprotective properties. While direct studies on the neuroprotective effects of 3,4,5-THPG in the retina are emerging, its structural similarity to other known neuroprotective agents, such as 3,4,5-trihydroxybenzaldehyde, points towards a significant therapeutic potential.[1] This document provides a comprehensive guide for the application of 3,4,5-THPG in ex vivo retinal whole-mount preparations, a critical model for studying RGC pathology and evaluating the efficacy of neuroprotective compounds.

The protocols detailed herein are designed to provide a robust framework for investigating the neuroprotective effects of 3,4,5-THPG against common RGC insults, such as glutamate-induced excitotoxicity and oxidative stress. We will delve into the putative mechanism of action, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response that has been shown to be crucial for RGC survival.[2][3][4][5][6]

Putative Mechanism of Action: Nrf2-Mediated Antioxidant Defense

Oxidative stress is a key contributor to RGC death in various retinal diseases. The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative damage.[2][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

We hypothesize that 3,4,5-THPG, owing to its phenolic structure, acts as a potent activator of the Nrf2 pathway. This activation is expected to upregulate the expression of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the antioxidant capacity of RGCs and protecting them from apoptotic cell death.

Caption: Putative signaling pathway of 3,4,5-THPG in retinal neurons.

Experimental Protocols

Preparation of 3,4,5-THPG Stock Solution

The solubility of phenolic compounds in aqueous solutions can be limited.[7][8] Therefore, it is recommended to prepare a concentrated stock solution of 3,4,5-THPG in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium.

Materials:

-

3,4,5-Trihydroxyphenylglyoxime (3,4,5-THPG) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of 3,4,5-THPG by dissolving the appropriate amount of powder in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Retinal Whole-Mount Preparation

This protocol is adapted from established methods for rodent retinal whole-mount culture.

Materials:

-

Adult rats or mice

-

Euthanasia solution

-

Dissecting microscope

-

Fine dissection tools (forceps, scissors)

-

Culture medium: Neurobasal-A medium supplemented with B27, N2, L-glutamine, and penicillin/streptomycin.

-

6-well culture plates

-

Sterile phosphate-buffered saline (PBS)

Protocol:

-

Euthanize the animal according to approved institutional guidelines.

-

Enucleate the eyes and place them in ice-cold PBS.

-

Under a dissecting microscope, make an incision at the limbus and carefully remove the cornea and lens.

-

Gently peel the retina from the retinal pigment epithelium (RPE) and sclera.

-

Make four radial incisions from the edge to the center of the retina to create a flattened "cloverleaf" shape.

-

Transfer the retinal whole-mounts, photoreceptor side down, onto a sterile culture plate insert (e.g., Millicell-CM) in a 6-well plate containing pre-warmed culture medium.

Caption: Workflow for preparing retinal whole-mounts for culture.

Application of 3,4,5-THPG and Induction of RGC Damage

This protocol outlines the procedure for treating retinal whole-mounts with 3,4,5-THPG and inducing RGC death using glutamate excitotoxicity as an example.

Materials:

-

Retinal whole-mounts in culture

-

3,4,5-THPG stock solution (10 mM in DMSO)

-

L-glutamic acid solution (1 M in water, sterile-filtered)

-

Culture medium

Protocol:

-

Pre-treatment with 3,4,5-THPG:

-

Prepare working solutions of 3,4,5-THPG at various concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the 10 mM stock solution in fresh culture medium. Ensure the final DMSO concentration is ≤ 0.1%.

-

Replace the medium in the wells containing the retinal whole-mounts with the 3,4,5-THPG-containing medium.

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Induction of Glutamate Excitotoxicity:

-

After the pre-treatment period, add L-glutamic acid to the culture medium to a final concentration of 100 µM.

-

Incubate for 24 hours.

-

-

Control Groups:

-

Negative Control: Retinal whole-mounts in culture medium without any treatment.

-

Vehicle Control: Retinal whole-mounts treated with 0.1% DMSO in culture medium.

-

Glutamate-only Control: Retinal whole-mounts treated with 100 µM L-glutamic acid without 3,4,5-THPG pre-treatment.

-

Table 1: Experimental Groups for Evaluating Neuroprotective Effects of 3,4,5-THPG

| Group | Pre-treatment (24h) | Treatment (24h) | Purpose |

| 1. Negative Control | Culture Medium | Culture Medium | Baseline RGC viability |

| 2. Vehicle Control | 0.1% DMSO | 100 µM Glutamate | Assess solvent effect |

| 3. Glutamate Only | Culture Medium | 100 µM Glutamate | Induce RGC death |

| 4. 3,4,5-THPG (1 µM) | 1 µM 3,4,5-THPG | 100 µM Glutamate | Test low dose efficacy |

| 5. 3,4,5-THPG (10 µM) | 10 µM 3,4,5-THPG | 100 µM Glutamate | Test mid-dose efficacy |

| 6. 3,4,5-THPG (50 µM) | 50 µM 3,4,5-THPG | 100 µM Glutamate | Test high dose efficacy |

Assessment of RGC Viability and Neuroprotection

Following treatment, RGC viability can be assessed using immunofluorescence staining for RGC-specific markers and quantifying the number of surviving cells.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking solution: PBS with 5% normal goat serum and 0.3% Triton X-100

-

Primary antibody: Anti-Brn3a (a specific marker for RGCs)

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fixation: Fix the retinal whole-mounts in 4% PFA for 1 hour at room temperature.

-

Permeabilization and Blocking: Wash the retinas with PBS and then incubate in blocking solution for 2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the retinas with the anti-Brn3a primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature, protected from light.

-

Mounting: Wash thoroughly with PBS and mount the retinal whole-mounts on glass slides with mounting medium, ganglion cell layer facing up.

-

Imaging and Quantification:

-

Acquire images of the ganglion cell layer using a fluorescence microscope.

-

Count the number of Brn3a-positive cells in multiple, randomly selected fields of view for each retina.

-

Calculate the average RGC density (cells/mm²) for each experimental group.

-

Neuroprotection can be expressed as the percentage of RGC survival in the treated groups compared to the glutamate-only control.

-

Data Analysis and Interpretation

The quantitative data on RGC survival should be analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the neuroprotective effect of 3,4,5-THPG at different concentrations. A dose-dependent increase in RGC survival would provide strong evidence for its neuroprotective efficacy.

Further experiments can be conducted to confirm the Nrf2-mediated mechanism of action, such as:

-

Western Blotting or qPCR: To measure the expression levels of Nrf2 and its downstream targets (HO-1, NQO1) in retinal lysates after 3,4,5-THPG treatment.

-

Nrf2 Knockdown/Inhibition: Using siRNA or specific inhibitors to block Nrf2 activity and determine if the neuroprotective effect of 3,4,5-THPG is abolished.

Conclusion

These application notes provide a detailed and scientifically grounded framework for investigating the neuroprotective potential of 3,4,5-THPG in retinal whole-mount preparations. By following these protocols, researchers can systematically evaluate the efficacy of this promising compound and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies for a range of devastating retinal neurodegenerative diseases.

References

-

Wei, Y., et al. (2015). Neuroprotective role of Nrf2 for retinal ganglion cells in ischemia-reperfusion. PLoS One, 10(4), e0124447. [Link]

-

Nakagami, Y., et al. (2015). Neuroprotective role of Nrf2 for retinal ganglion cells in ischemia-reperfusion. Investigative Ophthalmology & Visual Science, 56(7), 1333-1333. [Link]

-

Chiang, C. C., et al. (2021). The Effects of Two Nrf2 Activators, Bardoxolone Methyl and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy. Antioxidants, 10(9), 1466. [Link]

-

Xiong, W., et al. (2015). NRF2 promotes neuronal survival in neurodegeneration and acute nerve damage. Journal of Clinical Investigation, 125(4), 1433-1445. [Link]

-

Islam, M. M., et al. (2021). The Nrf2 Signaling in Retinal Ganglion Cells under Oxidative Stress in Ocular Neurodegenerative Diseases. International Journal of Biological Sciences, 17(1), 233-247. [Link]

-

Tufki, S., et al. (2004). Neuroprotection against NMDA excitotoxicity by group I metabotropic glutamate receptors is associated with reduction of NMDA stimulated currents. Neuropharmacology, 46(7), 939-950. [Link]

-

Hu, X. W., et al. (2018). A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor. Frontiers in Pharmacology, 9, 77. [Link]

- Corymbia citriodora Aqueous Extract Antioxidant Activity. File 1.

-

Ferreira, O., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6533. [Link]

-

Atanassov, P., et al. (2018). New diazo-containing phenolic oximes: structural characterization, computational studies, and solvent extraction of Cu(II). Turkish Journal of Chemistry, 42(6), 1629-1644. [Link]

-

Blake, A. J., et al. (2001). The structures of phenolic oximes and their complexes. Coordination Chemistry Reviews, 216, 447-471. [Link]

-

Bading, H. (2000). Protection from glutamate-induced excitotoxicity by memantine. European Journal of Neuroscience, 12(9), 3363-3372. [Link]

-

Li, R., et al. (2011). Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs. Journal of Neurochemistry, 119(4), 835-844. [Link]

-

Kim, J. B., et al. (2006). Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum. Journal of Food and Drug Analysis, 14(2). [Link]

-

da Silva, L. C., et al. (2017). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 449, 112-119. [Link]

- Proposed complexation of phenolic oxime pro-ligands and the...

-

Gaspar, A., et al. (2006). Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study. Free Radical Research, 40(4), 433-442. [Link]

-

Vesce, S., et al. (2005). Dopamine protects neurons against glutamate-induced excitotoxicity. Journal of Neuroscience, 25(45), 10549-10559. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. In book: Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. [Link]

-

Rajkovic, J., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 11(2), 223. [Link]

- Synthetic method of p-hydroxyphenylglycine.

- Phenylglyoxal. Organic Syntheses.

-

Corona, A., et al. (2020). 2-(Trihydroxyphenyl)thienopyrimidinones as Key Scaffolds for Targeting a Novel Allosteric Site of HIV-1 Integrase. Molecules, 25(23), 5764. [Link]

- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

- A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol. MDPI.

Sources

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. Neuroprotective role of Nrf2 for retinal ganglion cells in ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. mdpi.com [mdpi.com]

- 5. JCI - NRF2 promotes neuronal survival in neurodegeneration and acute nerve damage [jci.org]

- 6. The Nrf2 Signaling in Retinal Ganglion Cells under Oxidative Stress in Ocular Neurodegenerative Diseases [ijbs.com]

- 7. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Comparative Solubility Analysis of (RS)-3,4,5-trihydroxyphenylglycine in Water vs. DMSO

Abstract

Introduction: The Critical Role of Solubility in Research and Development

(RS)-3,4,5-trihydroxyphenylglycine is a unique molecule combining the structural features of a phenylglycine with a pyrogallol moiety (3,4,5-trihydroxybenzene). This structure suggests potential applications in areas such as neuroscience, as an antioxidant, or as a building block in medicinal chemistry. For any of these applications, understanding its solubility is a foundational requirement. Solubility dictates the design of in vitro assays, the feasibility of formulation for in vivo studies, and ultimately, the bioavailability of a potential therapeutic agent.[1][2]

This application note addresses the critical need for a standardized approach to characterizing the solubility of novel compounds like (RS)-3,4,5-trihydroxyphenylglycine. We will explore the dichotomy between aqueous and organic solvents, specifically water and DMSO, which represent the extremes of biological relevance and laboratory utility.

Scientific Rationale: Predicting Solubility from Chemical Structure

The chemical structure of (RS)-3,4,5-trihydroxyphenylglycine offers key insights into its likely solubility profile.

-

The Phenylglycine Core: The presence of both a carboxylic acid and an amino group makes this an amino acid, capable of existing as a zwitterion at physiological pH. This feature generally confers a degree of aqueous solubility.

-

The Pyrogallol Group (3,4,5-trihydroxybenzene): This group is highly polar and capable of extensive hydrogen bonding with water molecules, which should enhance aqueous solubility. The three phenolic hydroxyl groups are weak acids.

-

Comparison with Analogues:

-

Gallic Acid (3,4,5-trihydroxybenzoic acid): This close analogue differs only by the absence of the alpha-amino group. Gallic acid has a reported solubility of approximately 2 mg/mL in PBS (pH 7.2) and 16 mg/mL in DMSO.[3] The addition of the polar amino group in our target compound would be expected to increase its aqueous solubility relative to gallic acid.

-

(R,S)-3,5-dihydroxyphenylglycine: This compound lacks the hydroxyl group at the 4-position. Its reported solubility is approximately 1 mg/mL in both water and DMSO. The presence of an additional hydroxyl group in (RS)-3,4,5-trihydroxyphenylglycine should increase its polarity, likely leading to higher aqueous solubility.

-

Based on this analysis, we can hypothesize that (RS)-3,4,5-trihydroxyphenylglycine will exhibit moderate to good solubility in water and good solubility in DMSO, a highly polar aprotic solvent.

Comparative Solubility Data of Analogous Compounds

To provide a practical reference point, the following table summarizes the reported solubility of key structural analogues.

| Compound | Structure | Solubility in Water/Aqueous Buffer | Solubility in DMSO | Source |

| Gallic Acid | 3,4,5-trihydroxybenzoic acid | ~2 mg/mL (in PBS, pH 7.2) | ~16 mg/mL | Cayman Chemical[3] |

| (R,S)-3,5-dihydroxyphenylglycine | 2-amino-2-(3,5-dihydroxyphenyl)acetic acid | ~1 mg/mL | ~1 mg/mL | Cayman Chemical |

Note: These values are for structurally related compounds and should be used as estimates only. Experimental determination for (RS)-3,4,5-trihydroxyphenylglycine is strongly recommended.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium solubility of the solid compound.[2][4]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, ideal for early-stage discovery. It measures the solubility of the compound when introduced from a DMSO stock solution into an aqueous buffer, mimicking common in vitro assay conditions.

Principle: A concentrated DMSO stock of the test compound is diluted into an aqueous buffer. After a short incubation period, any resulting precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then quantified, typically by UV-Vis spectroscopy or HPLC-UV.[2][5][6]

Materials:

-

(RS)-3,4,5-trihydroxyphenylglycine

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, UV-transparent for analysis)

-

Solubility filter plates (e.g., Millipore MultiScreen) or a centrifuge

-

UV-Vis microplate reader or HPLC-UV system

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of (RS)-3,4,5-trihydroxyphenylglycine.

-

Dissolve in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

-

-

Serial Dilution and Precipitation:

-

Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

-

Add 2 µL of the 10 mM DMSO stock solution to the first row of wells (final concentration 100 µM, 1% DMSO). Mix well by pipetting.

-

Perform serial dilutions across the plate as required.

-

-

Equilibration:

-

Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a pseudo-equilibrium.[4]

-

-

Separation of Precipitate:

-

Filtration Method: Place the assay plate on a vacuum manifold with a filter plate and collect the filtrate in a clean UV-transparent 96-well plate.

-

Centrifugation Method: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitate. Carefully aspirate the supernatant and transfer to a clean UV-transparent plate.

-

-

Quantification:

-

UV-Vis Spectroscopy: Measure the absorbance of the filtrate/supernatant at the compound's λmax. The trihydroxyphenyl moiety is expected to have a strong UV chromophore around 270-280 nm.[3]

-

Calibration Curve: Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile/water to concentrations spanning the expected solubility range. This ensures the compound remains fully dissolved for an accurate standard curve.

-

Calculation: Determine the concentration of the dissolved compound in the experimental wells by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.

-

Workflow Diagram:

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility, which is the gold standard for assessing a compound's intrinsic solubility. It is a lower-throughput but more accurate method.[1]

Principle: An excess amount of the solid compound is agitated in the solvent of interest (water or DMSO) for an extended period until equilibrium is reached between the dissolved and undissolved compound. The saturated solution is then filtered, and the concentration is determined.[1][4]

Materials:

-

(RS)-3,4,5-trihydroxyphenylglycine (solid powder)

-

Deionized Water (or buffer of choice, e.g., PBS pH 7.4)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system or a validated UV-Vis spectrophotometer method

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess of solid (RS)-3,4,5-trihydroxyphenylglycine (e.g., 2-5 mg) to a series of glass vials. Ensure that solid material is clearly visible.

-

To each vial, add a precise volume of the chosen solvent (e.g., 1 mL of water or 1 mL of DMSO).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the slurries for at least 24 hours to ensure equilibrium is reached.[4] A 48-hour time point can be included to confirm that equilibrium has been achieved.

-

-

Sample Clarification:

-

Allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.

-

Filter the remaining supernatant into a clean analysis vial.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water/acetonitrile for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration using a pre-validated HPLC-UV or UV-Vis method against a standard curve prepared from the solid compound.

-

-

Calculation:

-

Multiply the measured concentration by the dilution factor to determine the thermodynamic solubility in the original solvent (water or DMSO).

-

Workflow Diagram:

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Conclusion and Best Practices

Determining the solubility of (RS)-3,4,5-trihydroxyphenylglycine in both aqueous and organic solvents is a non-trivial but essential step in its scientific evaluation. Due to the lack of published data, a direct experimental approach is necessary. The protocols provided herein offer robust, validated methods for establishing both kinetic and thermodynamic solubility.

Key Recommendations:

-

Start with the Kinetic Assay: For rapid screening and to guide concentrations for biological assays, the kinetic solubility protocol is highly effective.

-

Confirm with Thermodynamic Assay: For lead compounds or when precise formulation data is needed, the thermodynamic shake-flask method is the gold standard.

-

pH Considerations: For aqueous solubility, consider performing the assay at multiple pH values (e.g., 4.0, 7.4, 9.0) as the zwitterionic nature of the compound may lead to pH-dependent solubility.

-

Purity is Paramount: Ensure the compound is of high purity, as impurities can significantly affect solubility measurements.

By following these guidelines, researchers can generate high-quality, reliable solubility data to accelerate their research and development efforts involving (RS)-3,4,5-trihydroxyphenylglycine.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Bard, B., Martel, S., & Carrupt, P. A. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. European Journal of Pharmaceutical Sciences, 33(3), 230-240. Retrieved from [Link]

-

Lee, H., Lee, J., & Kim, J. (2024). Solubility of Gallic Acid in Single and Mixed Solvents. Molecules, 29(3), 548. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. enamine.net [enamine.net]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

Application Notes and Protocols for Induction of Synaptic Depression with 3,4,5-Trihydroxyphenylglycine (3,4,5-THPG)

Introduction: Unraveling Synaptic Plasticity with a Potent Chemical Tool

Synaptic plasticity, the capacity of synapses to strengthen or weaken over time, is a fundamental mechanism underpinning learning, memory, and cognitive function.[1] Long-term depression (LTD), a persistent decrease in synaptic efficacy, is as crucial as its counterpart, long-term potentiation (LTP), for refining neural circuits and encoding new information.[1][2] Among the various methods to induce LTD in experimental settings, chemical induction offers a robust and targeted approach. 3,4,5-Trihydroxyphenylglycine (3,4,5-THPG), more commonly known in the scientific literature as (S)-3,5-dihydroxyphenylglycine (DHPG), is a potent and selective agonist for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[3][4][5] Activation of these Gq-coupled receptors initiates a signaling cascade that reliably induces a form of LTD, often referred to as DHPG-LTD, making it an invaluable tool for researchers in neuroscience and drug development.[3][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental timeline and protocols for inducing synaptic depression using 3,4,5-THPG. We will delve into the underlying signaling mechanisms, provide detailed step-by-step electrophysiology protocols, and present expected quantitative outcomes.

The Mechanism of 3,4,5-THPG-Induced Synaptic Depression

Understanding the molecular cascade initiated by 3,4,5-THPG is paramount to designing and interpreting experiments. As a Group I mGluR agonist, 3,4,5-THPG binds to mGluR1 and mGluR5 located predominantly on the postsynaptic membrane, often in the perisynaptic zone.[4] This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium stores. Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling cascade is a critical component for the induction of LTD at various synapses.[11] The downstream effects of this pathway converge on the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to their internalization from the postsynaptic membrane.[6] This reduction in the number of surface AMPA receptors is a key expression mechanism of LTD, resulting in a diminished response to subsequent glutamate release.[6] For the depression to be long-lasting, it often requires the synthesis of new proteins.[8][12][13]

Signaling Pathway of 3,4,5-THPG-Induced Long-Term Depression

Caption: Signaling cascade of 3,4,5-THPG induced mGluR-LTD.

Experimental Protocol: Induction of 3,4,5-THPG-LTD in Acute Hippocampal Slices

This protocol details the induction of LTD in the CA1 region of the hippocampus by stimulating the Schaffer collateral pathway.

Materials and Reagents:

-

Animals: Male Wistar rats or C57BL/6 mice (postnatal day 30-40).

-

Dissection Buffer (Sucrose-based): (in mM): 215 Sucrose, 2.5 KCl, 26 NaHCO3, 1.6 NaH2PO4, 1 CaCl2, 4 MgCl2, 4 MgSO4, and 20 glucose.[14]

-

Artificial Cerebrospinal Fluid (aCSF): (in mM): 124 NaCl, 2.5 KCl, 26 NaHCO3, 1 NaH2PO4, 2.5 CaCl2, 1.3 MgSO4, and 10 glucose.[14] Both solutions should be continuously bubbled with 95% O2 / 5% CO2.

-

(S)-3,5-Dihydroxyphenylglycine (DHPG/3,4,5-THPG): Prepare a stock solution (e.g., 50 mM in water or NaOH) and dilute to a final concentration of 50-100 µM in aCSF on the day of the experiment.

-

Electrophysiology Rig: Including a vibratome, recording chamber, amplifiers, stimulators, and data acquisition software.

Step-by-Step Methodology:

-

Acute Slice Preparation:

-

Anesthetize the animal in accordance with institutional guidelines.

-

Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated dissection buffer.

-

Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[14]

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.

-

Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for at least 20-30 minutes. Deliver single pulses at a low frequency (e.g., 0.033 Hz) and adjust the stimulus intensity to elicit an fEPSP that is 30-50% of the maximum response.

-

-

Induction of 3,4,5-THPG-LTD:

-

After establishing a stable baseline, switch the perfusion to aCSF containing 50-100 µM 3,4,5-THPG for a duration of 5-10 minutes.[3][6][15]

-

During the drug application, a significant, acute depression of the fEPSP slope is typically observed.[6]

-

After the application period, switch the perfusion back to standard aCSF (washout).

-

-

Post-Induction Recording and Data Analysis:

-

Continue recording the fEPSP for at least 60-90 minutes following the washout of 3,4,5-THPG.

-

The fEPSP slope should partially recover but stabilize at a depressed level compared to the initial baseline, indicating the successful induction of LTD.[6]

-

Normalize the fEPSP slope to the average of the last 10 minutes of the baseline recording. The magnitude of LTD is typically measured 40-60 minutes post-drug application.

-

Experimental Workflow for 3,4,5-THPG-LTD Induction

Caption: Workflow for acute brain slice preparation and LTD induction.

Expected Results and Data Presentation

The application of 3,4,5-THPG is expected to induce a robust and lasting depression of synaptic transmission. The magnitude of this depression can vary depending on the specific experimental conditions such as animal age, slice health, and the precise concentration and duration of the drug application.

| Experimental Phase | Time (minutes) | Expected fEPSP Slope (% of Baseline) | Notes |

| Stable Baseline | -20 to 0 | 100 ± 5% | A stable baseline is critical for accurate measurement of LTD. |

| 3,4,5-THPG Application | 0 to 5 | 20 - 50% | A transient, strong depression is observed during drug perfusion.[6] |

| Washout & Recovery | 5 to 40 | Gradual recovery from acute depression. | The fEPSP slope will not fully return to baseline levels. |

| LTD Expression | 40 to 60 | 60 - 75% | A stable, long-term depression of the synaptic response is established.[6] |

Table 1: Representative timeline and expected quantitative outcomes for a typical 3,4,5-THPG-induced LTD experiment in rat hippocampal CA1.

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of the results, several control experiments are recommended:

-

Vehicle Control: Perfuse a slice with the vehicle solution (aCSF without 3,4,5-THPG) for the same duration to ensure that the depression is not due to rundown of the slice or other experimental artifacts.

-

Antagonist Blockade: Pre-incubate the slice with a Group I mGluR antagonist, such as MPEP for mGluR5 or LY367385 for mGluR1, to confirm that the observed LTD is indeed mediated by these receptors.[12] The presence of the antagonist should prevent the induction of LTD by 3,4,5-THPG.

-

Protein Synthesis Inhibition: To investigate the molecular mechanisms of the late phase of LTD, experiments can be performed in the presence of a protein synthesis inhibitor like anisomycin or cycloheximide.[12][13] This is expected to result in a decaying depression that does not persist.

Troubleshooting Common Issues:

-

No LTD Induction: Check the viability of the slices, the concentration and integrity of the 3,4,5-THPG solution, and the stability of the recording.

-

High Variability: Ensure consistent slice preparation and recovery protocols. Small variations in temperature or oxygenation can significantly impact results.

Conclusion

The chemical induction of long-term depression using 3,4,5-THPG is a powerful and reproducible method for studying the molecular and cellular mechanisms of synaptic plasticity. By carefully following the outlined protocols and incorporating appropriate controls, researchers can reliably investigate this fundamental aspect of neuronal function. These application notes provide a solid foundation for both novice and experienced electrophysiologists to explore the intricacies of mGluR-dependent synaptic depression, a process vital for our understanding of brain function and its dysregulation in neurological and psychiatric disorders.

References

-

Manahan-Vaughan, D. (2010). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. ResearchGate. [Link]

-

Ciranna, L., & Nicoletti, F. (2023). Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. MDPI. [Link]

-

Sia, G. M., et al. (2008). mGluR1/5-dependent Long-Term Depression requires the regulated ectodomain cleavage of neuronal pentraxin NPR by TACE. PubMed Central. [Link]

-

Huber, K. M., Roder, J. C., & Bear, M. F. (2001). Chemical Induction of mGluR5- and Protein Synthesis–Dependent Long-Term Depression in Hippocampal Area CA1. Journal of Neurophysiology. [Link]

-

Cisternas, K. A., et al. (2023). BK channels mediate a presynaptic form of mGluR-LTD in the neonatal hippocampus. PNAS. [Link]

-

Lüscher, C., & Bellone, C. (2012). mGluR-Dependent Synaptic Plasticity in Drug-Seeking. Frontiers in Pharmacology. [Link]

-

Maglione, M., et al. (2023). Loss of synaptopodin impairs mGluR5 and protein synthesis–dependent mGluR-LTD at CA3-CA1 synapses. PNAS Nexus. [Link]

-

Naie, K., & Manahan-Vaughan, D. (2010). Involvement of the Metabotropic Glutamate Receptor mGluR5 in NMDA Receptor-Dependent, Learning-Facilitated Long-Term Depression in CA1 Synapses. Cerebral Cortex. [Link]

-

Wang, Y., et al. (2018). mGluR5 Facilitates Long-Term Synaptic Depression in a Stress-Induced Depressive Mouse Model. PMC. [Link]

-

Hegemann, R. U., & Abraham, W. C. (2019). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus: Methods and Protocols. University of Otago. [Link]

-

Tan, Y., Hori, N., & Carpenter, D. O. (2001). The Mechanism of Presynaptic Long-Term Depression Mediated by Group I Metabotropic Glutamate Receptors. PMC. [Link]

-

Morris, E. J., et al. (2004). Group I mGluR Agonist DHPG Facilitates the Induction of LTP in Rat Prelimbic Cortex In Vitro. American Journal of Physiology-Cell Physiology. [Link]

-

Huang, C. C., et al. (2004). The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus. PubMed Central. [Link]

-

Kumar, A., & Foster, T. C. (2011). Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses. Neurobiology of Aging. [Link]

-

Bear, M. F., & Abraham, W. C. (1996). Long-term depression in hippocampus. Annual Review of Neuroscience. [Link]

-

Foster, T. C., & Kumar, A. (2007). Shift in induction mechanisms underlies an age-dependent increase in DHPG-induced synaptic depression at CA3 CA1 synapses. Journal of Neurophysiology. [Link]

-

Nosyreva, E. D., & Huber, K. M. (2005). Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression. PMC. [Link]

-

Wikipedia. (n.d.). Long-term depression. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Ji, Y. W., et al. (2014). The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma. Hindawi. [Link]

-

She, W. C., et al. (2009). Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. European Journal of Neuroscience. [Link]

-

Massey, P. V., & Bashir, Z. I. (2007). Long-term depression: multiple forms and implications for brain function. Trends in Neurosciences. [Link]

-

Sharma, M., et al. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife. [Link]

-

She, W. C., et al. (2009). Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. PMC. [Link]

-

QIAGEN. (2023). Neuronal Signaling. QIAGEN. [Link]

-

Abraham, W. C. (2020). Long-Term Potentiation and Long-Term Depression. ResearchGate. [Link]

-

Cunha, R. A. (2005). Triggering neurotrophic factor actions through adenosine A2A receptor activation: implications for neuroprotection. PMC. [Link]

-

Santos, T. E., et al. (2019). Rho GTPases in the Physiology and Pathophysiology of Peripheral Sensory Neurons. MDPI. [Link]

-

Vashishta, M., et al. (2013). Growth factors in synaptic function. Frontiers in Synaptic Neuroscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Long-term depression - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]

- 5. cenl.ucsd.edu [cenl.ucsd.edu]

- 6. mGluR1/5-dependent Long-Term Depression requires the regulated ectodomain cleavage of neuronal pentraxin NPR by TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Presynaptic Long-Term Depression Mediated by Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. pnas.org [pnas.org]

- 15. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Microinjection of 3,4,5-THPG for In Vivo Group III mGluR Studies

This Application Note and Protocol guide is designed for advanced researchers investigating glutamatergic signaling. It focuses on the specific handling and microinjection of 3,4,5-Trihydroxyphenylglycine (3,4,5-THPG) , a potent agonist for Group III metabotropic glutamate receptors (mGluRs) .

Executive Summary & Pharmacological Context

The compound 3,4,5-Trihydroxyphenylglycine (3,4,5-THPG) is a selective agonist for Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8) . Unlike the widely used Group I agonist (S)-3,5-DHPG, which increases excitability, 3,4,5-THPG activates presynaptic autoreceptors coupled to

Critical Distinction: Researchers must not confuse 3,4,5-THPG (Group III agonist) with 3,5-DHPG (Group I agonist). Confusing these will invert experimental results (inhibition vs. excitation).

Therapeutic Relevance[1][2][3][4][5]

-

Neuroprotection: Reduction of excitotoxicity in ischemia/stroke models.

-

Epilepsy: Suppression of seizure propagation via presynaptic inhibition.

-

Anxiety/Parkinson’s: Modulation of basal ganglia transmission (specifically mGluR4/8).[1]

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway activated by 3,4,5-THPG at the presynaptic terminal.

Figure 1: 3,4,5-THPG signaling pathway. Activation of Gi/o-coupled receptors leads to presynaptic inhibition of neurotransmitter release.[1]

Pre-Experimental Planning

Compound Stability and Handling

3,4,5-THPG contains a catechol-like moiety (three hydroxyl groups), making it highly susceptible to oxidation in neutral or alkaline solutions, similar to 6-OHDA or dopamine.

-

Vehicle: Artificial Cerebrospinal Fluid (ACSF) or 0.1 M Phosphate Buffer (PB), pH 7.3–7.4.

-

Antioxidant: For chronic infusions or experiments lasting >1 hour, add 0.01% - 0.1% Ascorbic Acid to the vehicle to prevent oxidation.

-

Storage: Store lyophilized powder at -20°C. Prepare stock solutions (e.g., 10 mM or 100 mM) in water/buffer, aliquot, and freeze. Avoid repeated freeze-thaw cycles.

Dose Calculation Guide

Based on efficacy profiles of similar Group III agonists (e.g., L-AP4, ACPT-I), the target in vivo dose range is typically in the low nanomolar range per injection site.

| Parameter | Recommended Range | Notes |

| Stock Concentration | 10 mM – 50 mM | Dissolve in sterile dH2O or ACSF. |

| Injection Volume | 0.2 µL – 1.0 µL | Keep volume low to minimize tissue damage. |

| Target Dose | 0.5 – 10 nmol | Start with 1.0 nmol for initial validation. |

| Infusion Rate | 0.1 – 0.25 µL/min | Slow rates prevent backflow and diffusion artifacts. |

Protocol: Stereotaxic Microinjection of 3,4,5-THPG

Objective: To deliver 3,4,5-THPG precisely into the dorsal hippocampus (or target region) of a rat/mouse to modulate synaptic transmission.